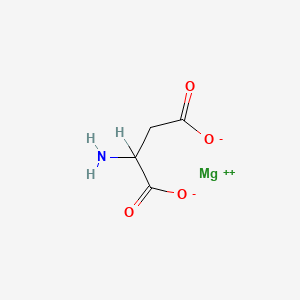

(Aspartato(2-))magnesium

CAS No.: 62-52-2

Cat. No.: VC3696620

Molecular Formula: C4H5MgNO4

Molecular Weight: 155.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62-52-2 |

|---|---|

| Molecular Formula | C4H5MgNO4 |

| Molecular Weight | 155.39 g/mol |

| IUPAC Name | magnesium 2-aminobutanedioate |

| Standard InChI | InChI=1S/C4H7NO4.Mg/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2 |

| Standard InChI Key | NFFJLMKHRCXLJO-UHFFFAOYSA-L |

| Canonical SMILES | C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2] |

Introduction

Chemical Structure and Properties

Magnesium DL-aspartate is characterized by specific chemical attributes that influence its biological activity and therapeutic potential:

Molecular Composition

Magnesium DL-aspartate has the molecular formula C4H7MgNO4 and a molecular weight of 157.41 g/mol. The compound consists of magnesium bound to aspartic acid in its racemic form, containing both L- and D-stereoisomers . As a magnesium salt, it functions as a delivery vehicle for this essential mineral while potentially conveying additional benefits through its aspartate component.

Stereochemistry

The DL designation indicates the presence of both stereoisomeric forms of aspartic acid. This is significant because L-amino acids are predominant in human metabolism, while D-amino acids have distinct biological properties and metabolic pathways. The racemic mixture in magnesium DL-aspartate provides a combination that may have different pharmacological effects compared to pure L- or D-stereoisomers .

Physical Properties

The compound exists as a salt form with specific solubility characteristics that affect its pharmaceutical formulation and bioavailability. Its solubility profile differs from other magnesium salts such as oxide or citrate, potentially affecting its absorption rate and bioavailability within the human digestive system.

Physiological Mechanisms

Magnesium DL-aspartate exerts its effects through several key physiological mechanisms that contribute to its therapeutic applications:

ATP Synthesis and Energy Metabolism

One of the most significant mechanisms through which magnesium DL-aspartate functions involves the purine nucleotide circuit and adenosine triphosphate (ATP) production. Aspartic acid participates in the purine nucleotide circuit by combining with inosine monophosphate (IMP) to form adenylosuccinic acid, which is subsequently broken down to generate adenosine monophosphate (AMP) and fumaric acid . This process contributes to ATP synthesis, with magnesium serving as an essential cofactor in numerous ATP-dependent enzymatic reactions. Through this pathway, magnesium aspartate helps maintain cellular energy production, particularly important in tissues with high energy demands such as cardiac and skeletal muscle .

Electrolyte Balance

Magnesium DL-aspartate serves as an important source for restoring magnesium and potentially potassium levels in states of deficiency. Research indicates that it can effectively correct electrolyte imbalances, particularly those induced by medications such as cardiac glycosides and diuretics like furosemide . The restoration of proper electrolyte balance is crucial for normal neuromuscular function and cardiac rhythm stability.

Calcium Regulation

Magnesium plays a critical antagonistic role to calcium in cellular processes. During conditions like disuse muscle atrophy, reduced ATP synthesis leads to impaired Na-K ATPase activity, which causes sodium influx into cells. This excessive intracellular sodium is exchanged for calcium via the sodium-calcium exchanger, resulting in elevated intracellular calcium that activates proteolytic enzymes like calpain . Magnesium supplementation through magnesium DL-aspartate may help maintain proper calcium-magnesium balance, potentially mitigating these pathological processes.

Comparative Efficacy of Aspartate Stereoisomers

Research has demonstrated significant differences in the therapeutic efficacy between the stereoisomeric forms of magnesium aspartate:

Electrolyte Restoration Capacity

In a controlled study examining rats with furosemide and digoxin-induced electrolyte depletion, investigators compared the efficacy of potassium and magnesium salts of L-, D-, and DL-aspartate stereoisomers. The results revealed a clear hierarchy in their ability to restore magnesium and potassium levels in plasma, erythrocytes, and myocardium .

Table 1: Comparative Efficacy of Aspartate Stereoisomers in Electrolyte Restoration

| Aspartate Form | Relative Efficacy | Plasma Mg Restoration | Erythrocyte K Restoration | Myocardial Mg Restoration |

|---|---|---|---|---|

| K,Mg L-aspartate | Highest | Most effective | Most effective | Most effective |

| K,Mg DL-aspartate | Intermediate | Moderately effective | Moderately effective | Moderately effective |

| K,Mg D-aspartate | Lowest | Least effective | Least effective | Least effective |

This hierarchy (K,Mg L-aspartate > K,Mg DL-aspartate > K,Mg D-aspartate) suggests that the L-stereoisomer has superior bioavailability or utilization compared to the D-form, with the racemic DL mixture showing intermediate efficacy .

Urinary Excretion Patterns

The same study also assessed differences in urinary excretion of amine nitrogen and magnesium following administration of different stereoisomeric forms. K,Mg L-aspartate resulted in significantly lower urinary excretion of both amine nitrogen and magnesium compared to the D- and DL-forms . This finding suggests more efficient retention and utilization of the L-stereoisomer, while the D-form appears to be more readily excreted without being metabolically incorporated.

Clinical Applications

Magnesium DL-aspartate has been investigated for various therapeutic applications, with varying levels of evidence supporting its efficacy:

Cardiovascular Health

Magnesium DL-aspartate has demonstrated potential benefits for cardiovascular function through multiple mechanisms. It is particularly useful in treating and preventing cardiac disruptions caused by electrolytic disturbances, especially in patients undergoing treatment with cardiac glycosides and diuretic drugs . Clinical research indicates that magnesium supplementation in the aspartate form may contribute to blood pressure regulation. Some studies have reported reductions in both systolic and diastolic blood pressure following supplementation with magnesium aspartate.

Skeletal Muscle Function

Research on magnesium aspartate has revealed promising effects on preventing disuse muscle atrophy. In experimental models using tail suspension to induce muscle atrophy in rodents, administration of aspartic acid magnesium demonstrated significant protective effects on muscle mass . The data showed that while control animals experienced substantial muscle weight loss during tail suspension, those receiving magnesium aspartate maintained muscle weight closer to normal levels. This effect appears to be mediated through the preservation of ATP synthesis and prevention of calcium-activated proteolysis .

Figure 4 from the research demonstrates that animals receiving aspartic acid magnesium during tail suspension (D-MgTS group) maintained significantly higher muscle weight to body weight ratios compared to the water plus tail suspension group (WTS), indicating a protective effect against atrophy .

Mechanistic Studies in Muscle Metabolism

Detailed investigations into the physiological mechanisms of magnesium DL-aspartate have revealed significant insights into its role in muscle metabolism and prevention of atrophy:

ATP Production Pathway

Research has elucidated the specific biochemical pathway through which magnesium aspartate influences ATP production. The aspartate component enters the purine nucleotide circuit, where it generates fumaric acid and contributes to the synthesis of AMP, which is subsequently converted to ATP . This mechanism is particularly relevant during conditions of reduced oxidative phosphorylation, such as occurs during muscle disuse or ischemia.

Prevention of Calcium-Mediated Proteolysis

Studies have demonstrated that in models of muscle atrophy, calcium concentrations significantly increase within muscle cells while magnesium levels decrease . This ionic imbalance triggers proteolytic systems that degrade muscle proteins. Supplementation with magnesium aspartate appears to prevent this pathological calcium increase and magnesium decrease, thereby inhibiting the activation of calcium-dependent proteases like calpain that would otherwise contribute to muscle atrophy .

Differential Effects of L- and D-Aspartic Acid

Investigations into the differential effects of the stereoisomers have revealed interesting findings. While L-aspartic acid primarily functions through the ATP-generating purine nucleotide pathway, D-aspartic acid may have additional effects related to hormonal regulation. Some research suggests that D-aspartic acid may increase mRNA expression of steroidal hormone-producing regulatory proteins and enhance testosterone synthesis . Furthermore, there is evidence that orally administered L-aspartic acid may be partially converted to D-aspartic acid in vivo, potentially providing dual mechanisms of action .

Therapeutic Considerations

Several important considerations influence the clinical application of magnesium DL-aspartate:

Bioavailability

The aspartate form of magnesium appears to offer advantages in terms of bioavailability compared to other magnesium salts like oxide or citrate. This enhanced absorption may be related to the specific transport mechanisms for amino acids in the gastrointestinal tract, potentially facilitating magnesium uptake.

Dosage and Administration

Therapeutic dosages of magnesium DL-aspartate vary depending on the clinical context. In experimental studies, doses equivalent to 46.95 mg of magnesium aspartate (containing 3.96 mg of elemental magnesium) and 53.05 mg of potassium aspartate (containing 12.12 mg of elemental potassium) per kg bodyweight have been utilized for electrolyte restoration . In human pregnancy studies, 365 mg of elemental magnesium daily has been administered in the form of magnesium aspartate hydrochloride .

Current Research Limitations and Future Directions

Despite the promising findings regarding magnesium DL-aspartate, several limitations in the current research landscape should be acknowledged:

Research Gaps

Much of the mechanistic research on magnesium aspartate has been conducted in animal models, with limited large-scale human clinical trials. Additionally, there is insufficient comparative data directly examining the efficacy of magnesium DL-aspartate versus other magnesium formulations across various clinical outcomes. More research is needed to establish optimal dosing regimens and identify specific patient populations most likely to benefit from this particular magnesium formulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume